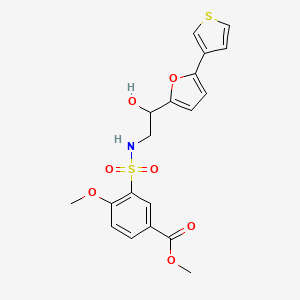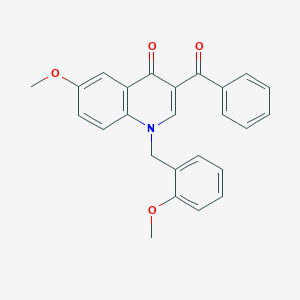![molecular formula C17H23N5O2 B2530872 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034359-36-7](/img/structure/B2530872.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spiroazetidinones Synthesis and Applications
- Reductive and Oxidative Cleavages: Spiroazetidinones, which are structurally related to the compound , have shown interesting results in reductive and oxidative cleavage reactions. These reactions lead to the formation of products like γ-amino alcohols and oxazolidinones, characterized by analytical and spectral data (Singh & Luntha, 2011).
Anti-Tubercular Agents
- Novel Azetidinone Derivatives: Research has been conducted on azetidinone derivatives incorporating 1, 2, 4-triazole for anti-tubercular activity. These compounds are designed and developed through in silico modeling and molecular docking. Some azetidinone derivatives have shown promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).
Pharmacological Synthesis and Evaluation
- Microwave-Assisted Synthesis: Microwave-assisted synthesis has been applied to create azetidinones and thiazolidinones, demonstrating pharmacological activities like antibacterial and antifungal effects against various pathogens (Mistry & Desai, 2006).
Enantioselective Synthesis
- Synthesis from D-Glyceraldehyde: Enantioselective synthesis methods have been developed for azetidinone compounds starting from D-glyceraldehyde acetonide. This method showcases the versatility in synthesizing azetidinone derivatives (Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983).
Synthesis of Monobactam Analogs
- Chemicoenzymatic Approach: A key intermediate for monobactam analogs has been synthesized from azetidinone derivatives. These compounds have shown effectiveness against gram-negative bacteria and stability to β-lactamases (Haruo et al., 1988).
Anti-Tubercular Lead Expansion
- Designing Selective Inhibitors: A series of ethanone and ethyl carboxylate derivatives, based on bioisosteric replacement of an antitubercular agent, have been synthesized. Some showed significant in vitro activity against Mycobacterium tuberculosis, with potential as selective inhibitors for therapeutic applications in tuberculosis (Sharma et al., 2019).
Antibacterial and Antifungal Activity
- Schiff Bases and Azetidinones Synthesis: Schiff bases and azetidinones derived from quinazolin-4(3H)-one have been synthesized and screened for antibacterial and antifungal activities. Compounds with chloro and methoxy groups exhibited notable antimicrobial activity (Patel & Patel, 2011).
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)17(23)12-22-16-5-3-2-4-15(16)18-19-22/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEFZFWYJIXNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


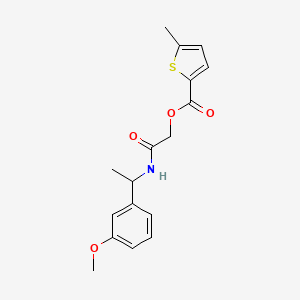
![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)
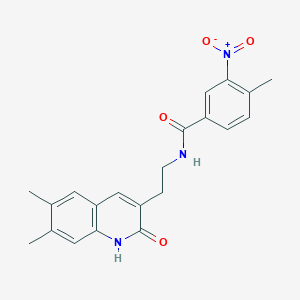
![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
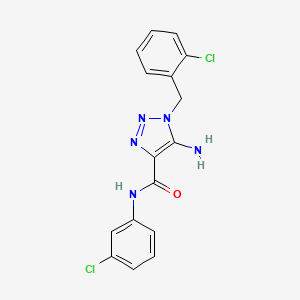
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)
![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)
